molecular formula C14H19N5O2 B2484490 4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1429901-72-3

4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No.: B2484490
CAS No.: 1429901-72-3
M. Wt: 289.339
InChI Key: FISIYOOPAMDCDD-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a piperidine ring, a triazolo-pyridazine core, and a butanoic acid moiety.

Scientific Research Applications

4-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • N-{4-[4-(diphenylmethoxy)piperidin-1-yl]butyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine .

Uniqueness

What sets 4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c20-14(21)6-4-5-11-15-16-12-7-8-13(17-19(11)12)18-9-2-1-3-10-18/h7-8H,1-6,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISIYOOPAMDCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3CCCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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